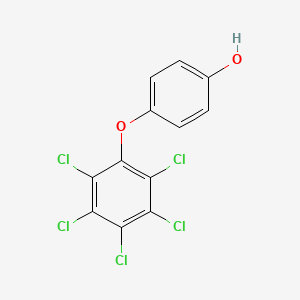
Phenol, 4-(pentachlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(pentachlorophenoxy)- is an organic compound characterized by a phenol group substituted with a pentachlorophenoxy group. This compound is part of the broader class of phenolic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(pentachlorophenoxy)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of pentachlorophenol with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . Another method involves the use of arylboronic acids and hydrogen peroxide as oxidants in ethanol, providing a green and efficient synthesis route .
Industrial Production Methods: Industrial production of Phenol, 4-(pentachlorophenoxy)- often employs large-scale nucleophilic aromatic substitution reactions. The process involves the reaction of pentachlorophenol with phenol in the presence of a strong base and under high-temperature conditions to ensure complete substitution .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(pentachlorophenoxy)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 4-(pentachlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-(pentachlorophenoxy)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Phenol, 4-(pentachlorophenoxy)- can be compared with other phenolic compounds such as:
Pentachlorophenol: Used as a wood preservative and has similar chemical properties.
2,4-Dichlorophenol: Used in the synthesis of herbicides and has similar reactivity.
Hexachlorophene: Used as an antiseptic and has similar antimicrobial properties.
Uniqueness: Phenol, 4-(pentachlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Properties
CAS No. |
78576-72-4 |
|---|---|
Molecular Formula |
C12H5Cl5O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4,18H |
InChI Key |
PNWKMEVQUBJBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















